molecular formula C15H16N4O4S B2775549 1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1795085-87-8

1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2775549
CAS No.: 1795085-87-8
M. Wt: 348.38
InChI Key: JXBKTYLWURSNHP-UHFFFAOYSA-N
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Description

1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a central oxazole ring linked to a thiophene-3-carboxamido group and a piperidine-4-carboxamide moiety. Its structural complexity arises from the fusion of aromatic (thiophene, oxazole) and alicyclic (piperidine) components, which are often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

1-[2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c16-12(20)9-1-4-19(5-2-9)14(22)11-7-23-15(17-11)18-13(21)10-3-6-24-8-10/h3,6-9H,1-2,4-5H2,(H2,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBKTYLWURSNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=COC(=N2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Thiophene-3-carboxylic Acid: This can be achieved through the oxidation of thiophene using reagents like potassium permanganate.

    Amidation Reaction: Thiophene-3-carboxylic acid is then converted to thiophene-3-carboxamide using ammonia or an amine.

    Oxazole Ring Formation: The thiophene-3-carboxamide undergoes cyclization with appropriate reagents to form the oxazole ring.

    Piperidine Ring Introduction: The oxazole derivative is then reacted with piperidine-4-carboxylic acid under suitable conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products:

    Oxidation Products: Thiophene sulfoxides or sulfones.

    Reduction Products: Reduced oxazole derivatives.

    Substitution Products: Halogenated thiophene derivatives or substituted oxazole derivatives.

Scientific Research Applications

1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The compound shares core motifs with several analogs documented in the evidence:

  • Oxazole-Piperidine Backbone : A common feature in antiviral agents targeting Hepatitis C Virus (HCV) and neurotropic alphaviruses .
  • Substituent Diversity: Thiophene-3-carboxamido Group: Unique to the target compound; contrasts with analogs bearing chloro-, fluoro-, or trifluoromethyl-substituted phenyl groups (e.g., compounds in and ) . Piperidine Modifications: Similar to compounds in and , where piperidine is functionalized with carboxamide or alkylamino groups .

Pharmacological and Physicochemical Properties

  • Bioactivity :
    • Target Compound : Thiophene’s electron-rich nature may enhance binding to viral entry proteins compared to halogenated phenyl analogs () .
    • Compounds : Demonstrated HCV entry inhibition via phenyl-oxazole interactions with viral glycoproteins .
    • Compounds : Anthranilamides inhibited alphavirus replication through RNA polymerase binding .
  • Physicochemical Properties :
    • LogP/Solubility : Thiophene’s lower hydrophobicity compared to chlorophenyl groups () may improve aqueous solubility.
    • Molecular Weight : Analogs range from ~500–600 g/mol; the target compound is likely within this range.

Challenges and Opportunities

  • Synthesis : Thiophene’s bulkiness could reduce reaction efficiency compared to smaller substituents (e.g., methyl in ).
  • Bioactivity Optimization : Thiophene-oxazole hybrids may offer broader antiviral spectra due to dual aromatic interactions.

Biological Activity

1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structural features, including thiophene, oxazole, and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological activities, mechanisms of action, and comparative studies related to this compound.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Thiophene-3-carboxylic Acid : Achieved through the oxidation of thiophene using potassium permanganate.
  • Amidation Reaction : Conversion of thiophene-3-carboxylic acid to thiophene-3-carboxamide using ammonia.
  • Oxazole Ring Formation : Cyclization of thiophene-3-carboxamide with appropriate reagents to form the oxazole ring.
  • Piperidine Ring Introduction : Reaction with piperidine-4-carboxylic acid under suitable conditions to yield the final compound.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound may inhibit certain enzymes, thereby exerting anti-inflammatory effects.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Anti-inflammatory Activity : Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Anticancer Activity : Preliminary data indicate potential effectiveness against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Case Studies

  • Anti-tubercular Activity : A study on oxadiazole derivatives reported that compounds similar to this compound showed significant activity against Mycobacterium tuberculosis strains, highlighting the potential for this compound in treating tuberculosis .
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines. For instance, a derivative showed an IC50 value of 0.045 µg/mL against Mtb strains .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound TypeExample CompoundNotable Activity
Thiophene DerivativesThiophene-2-carboxamideAnti-inflammatory properties
Oxazole Derivatives2-OxazolecarboxamideAnticancer activity
Piperidine DerivativesPiperidine-4-carboxamideNeuroprotective effects

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide?

Answer: The synthesis of this compound involves multi-step reactions, typically including:

  • Amide bond formation : Coupling thiophene-3-carboxylic acid with oxazole-4-carbonyl chloride under anhydrous conditions using a coupling agent (e.g., DCC or EDCI) .
  • Piperidine ring functionalization : Introducing the piperidine-4-carboxamide moiety via nucleophilic acyl substitution, requiring precise pH control (pH 7–8) to avoid side reactions .
  • Purification : Chromatography (e.g., silica gel or reverse-phase HPLC) is essential to isolate the product from by-products .

Q. Key optimization parameters :

  • Temperature control (e.g., 0–5°C for acid-sensitive steps) .
  • Solvent selection (e.g., DMF for polar intermediates, acetonitrile for final purification) .

Q. Which analytical methods are most reliable for characterizing the compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Identifies aromatic protons (thiophene/oxazole rings at δ 7.0–8.5 ppm) and aliphatic signals (piperidine at δ 1.5–3.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions .
  • High-Performance Liquid Chromatography (HPLC) :
    • Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved during structural elucidation?

Answer:

  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in the piperidine ring .
  • Isotopic Labeling : Use of deuterated solvents (e.g., DMSO-d6) or 15N-labeled intermediates clarifies coupling patterns .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate assignments .

Q. What strategies are effective for predicting the compound’s bioactivity using computational tools?

Answer:

  • Molecular Docking :
    • Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the carboxamide group and active-site residues .
  • Pharmacophore Modeling :
    • Identify critical features (e.g., thiophene’s sulfur atom as a hydrogen-bond acceptor) using Schrödinger’s Phase .
  • ADMET Prediction :
    • SwissADME estimates solubility (LogP <3) and metabolic stability (CYP450 interactions) .

Q. How can synthetic yields be improved while minimizing side reactions?

Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura cross-coupling of thiophene derivatives .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

Answer:

  • SAR Studies :
    • Replace the thiophene ring with furan (less electronegative) to assess binding affinity changes .
    • Introduce electron-withdrawing groups (e.g., -CF3) on the piperidine ring to enhance metabolic stability .
  • In Vitro Assays :
    • Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays, comparing IC50 values .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

Answer:

  • Target Engagement Assays :
    • SPR (Surface Plasmon Resonance) measures binding kinetics (ka/kd) to purified enzymes .
  • CRISPR Knockout Models :
    • Delete putative targets (e.g., EGFR) in cell lines to confirm pathway-specific effects .
  • Metabolomic Profiling :
    • LC-MS/MS identifies downstream metabolites affected by the compound .

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